molecular formula C25H24FN5O3S B12379695 HIV-1 inhibitor-57

HIV-1 inhibitor-57

Cat. No.: B12379695
M. Wt: 493.6 g/mol
InChI Key: XMJKDGOWZBLCPA-ONEGZZNKSA-N
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Description

HIV-1 inhibitor-57 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 (HIV-1).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HIV-1 inhibitor-57 typically involves the incorporation of a pyridine moiety, which is a common feature in many HIV-1 integrase inhibitors . The synthetic route may include steps such as:

    Formation of the pyridine core: This can be achieved through various methods, including the Hantzsch pyridine synthesis.

    Functionalization of the pyridine ring: This involves introducing functional groups that enhance the inhibitory activity of the compound. Common reagents used in this step include halogenating agents and organometallic reagents.

    Coupling reactions: These are used to attach additional moieties that improve the pharmacokinetic properties of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

HIV-1 inhibitor-57 can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as organolithium or Grignard reagents.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield pyridine N-oxides, while reduction may produce alcohol derivatives .

Mechanism of Action

HIV-1 inhibitor-57 exerts its effects by targeting the HIV-1 integrase enzyme, which is responsible for integrating viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing it from catalyzing the strand transfer reaction. This inhibition blocks the integration of viral DNA, thereby halting the replication cycle of HIV-1 .

Comparison with Similar Compounds

HIV-1 inhibitor-57 can be compared with other integrase strand transfer inhibitors, such as:

  • Raltegravir
  • Elvitegravir
  • Dolutegravir
  • Bictegravir
  • Cabotegravir

Uniqueness

This compound is unique due to its specific structural features and binding affinity for the integrase enzyme. It may offer advantages in terms of potency, resistance profile, and pharmacokinetic properties compared to other INSTIs .

Similar Compounds

The similar compounds listed above share the same mechanism of action but differ in their chemical structures and pharmacological profiles .

Properties

Molecular Formula

C25H24FN5O3S

Molecular Weight

493.6 g/mol

IUPAC Name

(E)-3-[4-[2-[4-(1,1-dioxo-1,4-thiazinan-4-yl)-3-fluoroanilino]pyrimidin-4-yl]oxy-3,5-dimethylphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H24FN5O3S/c1-17-14-19(4-3-8-27)15-18(2)24(17)34-23-7-9-28-25(30-23)29-20-5-6-22(21(26)16-20)31-10-12-35(32,33)13-11-31/h3-7,9,14-16H,10-13H2,1-2H3,(H,28,29,30)/b4-3+

InChI Key

XMJKDGOWZBLCPA-ONEGZZNKSA-N

Isomeric SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)/C=C/C#N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=NC=C2)NC3=CC(=C(C=C3)N4CCS(=O)(=O)CC4)F)C)C=CC#N

Origin of Product

United States

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